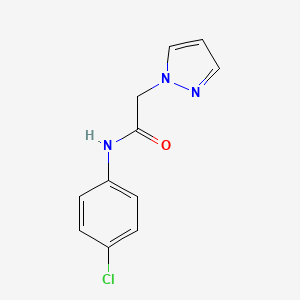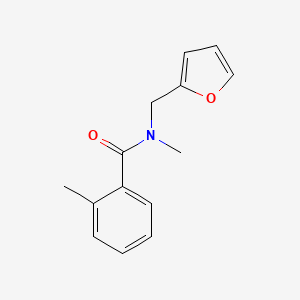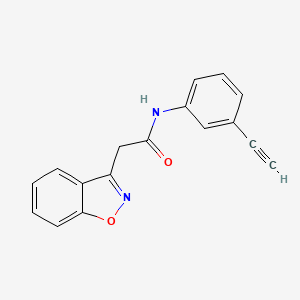![molecular formula C17H16N2O3 B7475426 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, also known as MADQ, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This leads to a reduction in calcium influx into the cell, which is necessary for the normal functioning of the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of long-term potentiation, a process that is involved in learning and memory. It has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one for lab experiments is its potent and selective inhibition of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one, including further investigation of its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to identify other potential targets for this compound. Finally, the development of more soluble analogs of this compound could lead to improved experimental utility and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one involves the reaction of 3-methoxyphenylacetic acid with 2-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This is followed by reduction of the resulting nitrostyrene intermediate with sodium dithionite to yield the final product.
Applications De Recherche Scientifique
4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent and selective inhibition of the NMDA receptor, which is involved in various physiological processes such as learning and memory. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
4-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)10-17(21)19-11-16(20)18-14-7-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROFDOLQXTVMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)


![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)


![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)

![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)